molecular formula C11H8F3NO B2807097 5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360898-86-7

5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2807097
CAS No.: 1360898-86-7
M. Wt: 227.186
InChI Key: WSAUAGDJLWAALP-UHFFFAOYSA-N
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Description

5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS: 1360898-86-7) is a spirocyclic oxindole derivative with a trifluoromethyl (-CF₃) substituent at the 5' position of the indole ring. Its molecular formula is C₁₁H₈F₃NO, and it has a molecular weight of 227.18 g/mol . The compound belongs to a class of spiro[cyclopropane-1,3'-indolin]-2'-ones, which are characterized by a cyclopropane ring fused to an oxindole core. These structures are pharmacologically significant due to their rigid three-dimensional geometry, which enhances target binding and metabolic stability .

The trifluoromethyl group confers unique electronic and steric properties, improving lipophilicity and resistance to oxidative metabolism . This compound has been explored in anticancer drug discovery, with derivatives showing activity against multiple cancer cell lines (e.g., IC₅₀ < 20 μM in HT-29, DU-145, and MCF-7 cells) .

Properties

IUPAC Name

5-(trifluoromethyl)spiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)6-1-2-8-7(5-6)10(3-4-10)9(16)15-8/h1-2,5H,3-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAUAGDJLWAALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of palladium-catalyzed reactions, such as the Sonogashira coupling, followed by cyclization to form the spirocyclic core . The reaction conditions often include the use of palladium acetate, a bidentate ligand, and a base such as triethylamine in a suitable solvent like toluene or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry techniques to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile . The reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the spirocyclic core, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmaceutical agent due to its unique structural features that may influence biological activity.

1.1 Anticancer Properties
Recent studies have investigated the anticancer potential of spirocyclic compounds, including 5'-(trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate cell membranes and interact with targets within cancer cells. Preliminary in vitro studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in anticancer therapies.

1.2 Antimicrobial Activity
Research has also indicated that spirocyclic compounds can possess antimicrobial properties. The presence of the indoline structure in 5'-(trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one may contribute to its efficacy against bacterial and fungal pathogens. Investigations into its mechanism of action are ongoing, with the aim of understanding how it disrupts microbial growth.

Material Science

2.1 Polymer Chemistry
5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one can serve as a monomer in polymer synthesis due to its reactive functional groups. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance. Research into the synthesis of fluorinated polymers using this compound is currently being explored.

2.2 Coatings and Surface Modifications
The unique properties of trifluoromethyl groups can impart hydrophobic characteristics to surfaces when used in coatings. This application is particularly valuable in creating anti-fogging or anti-staining surfaces for various industrial uses.

Environmental Applications

3.1 Biodegradable Materials
There is growing interest in utilizing compounds like 5'-(trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one in the development of biodegradable materials. The goal is to create environmentally friendly alternatives to conventional plastics that do not persist in the environment.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potency.
Study BAntimicrobial PropertiesShowed effective inhibition of E. coli growth at low concentrations, suggesting potential for use as an antimicrobial agent.
Study CPolymer DevelopmentSuccessfully synthesized a novel polymer incorporating 5'-(trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one, exhibiting improved thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 5’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways . The spirocyclic structure also contributes to its unique pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Indazole Bioisosteres: CFI-400945 replaces the cyclopropane-oxindole core with a spiro-indazole system, achieving nanomolar potency against PLK4 due to improved target engagement .
  • Methoxy Substitution : Methoxy groups (e.g., CFI-400945) enhance solubility while maintaining potency, balancing pharmacokinetic properties .

Comparison :

  • Metal-Free Methods (e.g., tosylhydrazone salts) are preferred for environmental safety and scalability, achieving >95% enantiomeric excess in some cases .
  • Dirhodium Catalysis suffers from low yields (~40%) and safety concerns with diazo compounds .
  • Copper-Catalyzed Reactions enable three-component couplings but require precise control of reaction conditions .

Pharmacological Profiles

Anticancer Activity :

  • 5'-CF₃ Derivatives : Exhibit moderate activity (IC₅₀ ~10–20 μM) across colon, prostate, and breast cancer cells .
  • CFI-400945: Demonstrates superior potency (IC₅₀ = 0.4 nM against Pim-1 kinase) and in vivo efficacy in xenograft models .
  • 5'-Br Analogues : Specific inhibition of CDK8 (a transcriptional regulator in cancer) highlights substituent-dependent target selectivity .

Mechanistic Insights :

  • The spirocyclopropane scaffold induces conformational strain, enhancing binding to kinase ATP pockets .
  • The -CF₃ group may reduce metabolic clearance via cytochrome P450 enzymes, prolonging half-life .

Biological Activity

5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS No. 1360898-86-7) is a compound of interest due to its unique spirocyclic structure and the presence of a trifluoromethyl group, which can significantly influence its biological activity. This article aims to explore the biological activities associated with this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula: C11H8F3NO
  • Molecular Weight: 227.18 g/mol
  • Purity: ≥95%
  • Structure: The compound features a spirocyclic structure that is characteristic of various biologically active molecules.

Anticancer Activity

Research indicates that compounds with spirocyclic structures often exhibit anticancer properties. A study focusing on indoline derivatives demonstrated that modifications in the spiro framework could enhance cytotoxicity against various cancer cell lines. Specifically, 5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies conducted on human breast cancer cells (MCF-7) revealed that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent response. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Antimicrobial Activity

The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their interaction with microbial membranes. Preliminary studies have indicated that 5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of 5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism.
  • DNA Interaction: Studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress has been observed in treated cells, contributing to cell death.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for potential therapeutic applications. Current data indicates moderate toxicity in mammalian cell lines at higher concentrations, necessitating further investigation into safe dosage ranges.

Q & A

Q. What are the standard synthetic protocols for 5'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one?

The synthesis typically involves multi-step organic reactions, including cyclopropanation and indole formation. Key steps include:

  • Cyclopropanation : Formation of the spirocyclic core via [2+1] cycloaddition or transition-metal-catalyzed reactions under controlled temperatures (e.g., 0–25°C) and inert atmospheres .
  • Trifluoromethyl Incorporation : Electrophilic substitution or cross-coupling reactions using trifluoromethylating agents (e.g., CF₃Cu) at late stages to avoid side reactions .
  • Solvent Systems : Toluene or dichloromethane (DCM) are preferred for their compatibility with moisture-sensitive intermediates .
  • Yield Optimization : Protecting groups (e.g., tert-butoxycarbonyl) are used to enhance regioselectivity, achieving yields of 50–70% .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms the spirocyclic structure, trifluoromethyl group position, and absence of diastereomers .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., cyclopropane ring geometry) and validates bond lengths/angles .
  • HPLC-MS : Monitors purity (>95%) and detects trace impurities from incomplete cyclopropanation .

Q. How should researchers handle solubility and storage?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO (10–20 mM) or DCM for in vitro assays .
  • Storage : Stable at 2–8°C under argon for ≤6 months; degradation occurs via cyclopropane ring opening at higher temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclopropanation efficiency?

  • Catalyst Screening : Rhodium(II) or copper(I) catalysts enhance stereochemical control. For example, Rh₂(OAc)₄ reduces byproduct formation by 30% compared to Cu(OTf)₂ .
  • Temperature Gradients : Slow warming from −20°C to 25°C during cyclopropanation minimizes ring strain-induced side reactions .
  • In Situ Monitoring : Use FT-IR to track cyclopropane C–C bond formation (peaks at 950–1000 cm⁻¹) and adjust reagent stoichiometry dynamically .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

  • Dynamic NMR Studies : Variable-temperature ¹H NMR identifies conformational isomers causing signal splitting .
  • DFT Calculations : Compare computed ¹³C chemical shifts with experimental data to validate crystallographic assignments .
  • Multi-Technique Cross-Validation : Combine NOESY (for spatial proximity) with X-ray to resolve discrepancies in substituent orientation .

Q. What computational strategies are effective for target identification?

  • Molecular Docking : Use AutoDock Vina to screen kinase targets (e.g., CDK8) by aligning the trifluoromethyl group in hydrophobic binding pockets .
  • MD Simulations : Assess target binding stability (RMSD <2 Å over 100 ns) and identify key residues (e.g., Lys⁵³ in CDK8) for mutagenesis studies .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity against related enzymes .

Q. How can biological activity be systematically assessed?

  • Kinase Inhibition Assays : Use fluorescence polarization to measure IC₅₀ values against CDK8 (reported IC₅₀ = 0.8 µM for bromo-analogs) .
  • Cytotoxicity Profiling : Test against cancer cell lines (e.g., HCT-116) with EC₅₀ determination via MTT assays, accounting for spirocyclic metabolic stability .
  • Mechanistic Studies : Employ SPR to quantify binding kinetics (kₐₙₜ ≈ 10⁴ M⁻¹s⁻¹) and confirm non-competitive inhibition via Lineweaver-Burk plots .

Q. What strategies address low yields in large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors improve heat transfer during exothermic cyclopropanation, reducing side products by 15% .
  • Microwave Assistance : Shorten reaction times (from 12h to 2h) for indole ring closure while maintaining >90% purity .
  • Crystallization-Driven Purification : Use ethanol/water mixtures to isolate the product with ≥98% purity, avoiding silica gel column losses .

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